Product packaging for 4-Thujanol(Cat. No.:CAS No. 17699-16-0)

4-Thujanol

Cat. No.: B106190
CAS No.: 17699-16-0
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-AEJSXWLSSA-N
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Description

Significance of Bicyclic Monoterpenoid Alcohols in Natural Products Chemistry

Monoterpenoids constitute a vast and varied group of organic compounds, fundamentally derived from two isoprene (B109036) units, resulting in a molecular formula of CH slideshare.netnih.govwikipedia.org. These compounds are ubiquitously found in the essential oils of numerous plants, including the barks, heartwood, and leaves of coniferous trees, as well as in various vegetables, fruits, and herbs slideshare.netwikipedia.org. Bicyclic monoterpenoids are distinguished by their structural characteristic of possessing two fused rings foodb.caglobalresearchonline.net.

The significance of bicyclic monoterpenoid alcohols in natural products chemistry stems from their wide array of observed biological activities. These include antimicrobial, anti-inflammatory, antioxidant, antipruritic, hypotensive, analgesic, antiviral, and anticancer properties slideshare.netnih.govontosight.airesearchgate.net. Consequently, they serve as crucial building blocks in the conceptualization and synthesis of novel biologically active compounds. Their utility extends across the pharmaceutical, cosmetic, agricultural, and food industries nih.govwikipedia.orgontosight.ai. Notable examples of bicyclic monoterpenoids encompass carene, sabinene (B1680474), camphene, thujene, camphor, borneol, eucalyptol, and ascaridole (B1665189) wikipedia.org.

Overview of 4-Thujanol as a Compound of Academic Interest

This compound, also recognized by synonyms such as sabinene hydrate (B1144303) or cis-(±)-4-Thujanol, is a bicyclic monoterpenoid alcohol with the chemical formula CHO foodb.caontosight.ainih.govresearchgate.net. Its chemical architecture features a bicyclic ring system, with a hydroxyl (-OH) group strategically positioned at the second carbon atom ontosight.ai. This compound commonly occurs in both cis and trans isomeric forms and is frequently encountered as a racemic mixture ontosight.aichemicalbook.comlahn.bio.

Occurrence and Physical Properties: this compound is naturally present in the essential oils of a variety of aromatic and medicinal plants. Its presence has been reported in peppermint oil (specifically the trans-form), lemon juice, mandarin peel oil, nutmeg, rosemary, spearmint oil, thyme, marjoram, black currant buds, ginger, cardamom, origanum, dill herb, and laurel researchgate.netchemicalbook.com. It is also a constituent of Norway spruce bark researchgate.netresearchgate.net and Mosla chinensis nih.gov.

The physical and sensory properties of this compound contribute to its academic and industrial interest. It possesses an odor reminiscent of terpineol, characterized by earthy, camphoreous, pine, and turpentine-like notes, often accompanied by citrus grapefruit nuances nih.govchemicalbook.com. Its taste profile is described as woody, with citrus orange and grapefruit-like undertones chemicalbook.com. Pure (E)-(R)-4-thujanol exhibits a melting point of 60 °C lahn.bio. Chemically, this compound is practically insoluble in water and demonstrates considerable inertness, being largely resistant to alteration by molecular oxygen due to its tertiary alcohol function, which cannot be easily oxidized foodb.calahn.bio.

Table 1: Key Physical and Sensory Properties of this compound

PropertyDescription / ValueSource
Chemical FormulaCHO foodb.canih.gov
Molecular Weight154.25 g/mol nih.gov (Average: 154.2493 foodb.ca) foodb.canih.gov
Odor ProfileTerpineol-like; earthy, camphoreous, pine, turpentine-like with citrus grapefruit nuances nih.govchemicalbook.com
Taste ProfileWoody, citrus orange and grapefruit-like chemicalbook.com
Melting Point60 °C (for pure (E)-(R)-4-thujanol) lahn.bio
Water Solubility0.81 g/L (practically insoluble) foodb.ca
Refractive Indextrans: 1.443 (60°); cis: 1.449 (60°) nih.gov

Detailed Research Findings: Academic interest in this compound is driven by extensive research into its diverse biological activities and unique chemical characteristics.

Table 2: Natural Occurrences of this compound

Plant SourceSpecific Form (if noted)Source
Peppermint oiltrans-form chemicalbook.com
Lemon juice chemicalbook.com
Mandarin peel oil chemicalbook.com
Nutmeg chemicalbook.com
Rosemary chemicalbook.com
Scotch spearmint chemicalbook.com
Tarragon chemicalbook.com
ThymeMix of cis- and trans- chemicalbook.comlahn.bioperfumerflavorist.com
Black currant (buds) chemicalbook.com
Vitis vinifera L. chemicalbook.com
Ginger chemicalbook.com
Other Mentha oils chemicalbook.com
Pepper chemicalbook.com
Sweet marjoram chemicalbook.com
Cardamom chemicalbook.com
Origanum chemicalbook.com
Dill herb chemicalbook.com
Oscimum basilicum varieties chemicalbook.com
Laurel chemicalbook.com
Norway spruce bark(+)-trans-(1R,4S,5S)-thujanol researchgate.netresearchgate.net
Mosla chinensis nih.gov
Juniper biosynth.com
Cedar biosynth.com

Biological Activities:

Antimicrobial and Antifungal Properties: this compound has demonstrated antifungal activity chemicalbook.combiosynth.com. Research indicates its effectiveness against bacterial strains such as Shigella flexneri and Pseudomonas sp. mdpi.com. Furthermore, it is a component of oregano essential oil, which exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli mdpi.com.

Insect Behavior Modulation: (E)-(R)-4-thujanol acts as a pollen attractor, activating bee antennae, and functions as an insect repellent for female bark beetles lahn.bio. Specifically, (+)-trans-4-thujanol has been identified as a novel anti-attractant for the Eurasian spruce bark beetle (Ips typographus), proving more effective for females than males. It is perceived by specialized olfactory receptor neurons in these beetles researchgate.netresearchgate.net.

Menthol-like Characteristics: The compound is currently under investigation in drug biophysics laboratories for its menthol-like properties lahn.bio.

Genotoxicity Studies: In vitro studies on human peripheral blood lymphocytes have reported that this compound, at concentrations of 13, 26, and 52 μg/mL, induced a significant clastogenic effect, leading to chromosome aberrations and micronucleus formation. However, these studies did not observe any cytotoxic or cytostatic effects, nor did they find a statistical difference in the frequency of sister chromatid exchanges compared to control groups researchgate.netresearchgate.net.

Other Potential Activities: Derivatives of this compound have been explored for their potential anti-inflammatory and antioxidant effects ontosight.ai.

Synthesis and Production Advancements: While this compound can be synthesized through methods like the Grignard reaction involving sabina ketone, its industrial-scale production has historically been challenging and costly chemicalbook.comresearchgate.net. Recent innovations include eco-responsible methods for producing (E)-(R)-4-thujanol crystals on a kilogram scale from selected wild thyme. This process involves steam distillation, where the compound spontaneously aggregates, offering a more cost-competitive route for its production and opening new avenues for research and application lahn.bioresearchgate.netperfumerflavorist.com.

Crystalline Structure and Novel Applications: (E)-(R)-4-thujanol has been observed to form natural crystalline fibers. X-ray diffraction analysis has revealed that its crystals organize into a trimer unit, which then further arranges into a chiral P-type supramolecular helix through a network of intermolecular hydrogen bonds lahn.bioresearchgate.net. This unique fibrous structure presents new research opportunities, particularly in the development of bioactive fibrous assemblies that could possess antiseptic properties or even organic semi-conductor characteristics lahn.bio.

Academic Interest in Industrial Applications: Beyond its fundamental chemical and biological research, this compound is of academic interest due to its established industrial uses. It is employed as a flavoring agent in the food industry and as a fragrance ingredient in various products, attributed to its distinctive woody, minty, and spicy aroma researchgate.netchemicalbook.comresearchgate.netperfumerflavorist.combiosynth.com. Despite its utility, the production of pure this compound has been comparatively low when contrasted with other aromatic substances lahn.bioperfumerflavorist.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B106190 4-Thujanol CAS No. 17699-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905045
Record name (+)-trans-4-Thujanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

terpineol odour
Record name 4-Thujanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

17699-16-0
Record name trans-Sabinene hydrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Thujanol
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Record name (+)-trans-4-Thujanol
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Record name (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897
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Record name 4-THUJANOL
Source FDA Global Substance Registration System (GSRS)
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Stereochemical Investigations of 4 Thujanol

Isomeric Forms and Their Designations

4-Thujanol exists as a mixture of diastereomers, primarily cis and trans forms, each of which can further exist as a pair of enantiomers. This results in four distinct stereoisomers, each with unique absolute configurations. diva-portal.orgnih.govacs.org The precise identification and differentiation of these isomers are crucial, as their biological activities can vary significantly depending on their stereochemical arrangement. diva-portal.orgnih.govacs.org

Cis-4-Thujanol Stereoisomers

The cis-diastereomeric forms of this compound are characterized by the relative orientation of the hydroxyl group and the isopropyl group on the bicyclic ring system. The two enantiomers of cis-4-thujanol are:

(−)-cis-(1S,4S)-4-thujanol diva-portal.orgnih.govacs.orgresearchgate.net

(+)-cis-(1R,4R)-4-thujanol diva-portal.orgnih.govacs.orgresearchgate.net

In certain synthetic pathways, the cis-forms, particularly (−)-cis-(1S,4S)-4-thujanol, are often the major products, resulting from stereoselective attack during synthesis. nih.govacs.org Cis-4-thujanol is also known by synonyms such as cis-sabinene hydrate (B1144303). cymitquimica.com

Trans-4-Thujanol Stereoisomers

The trans-diastereomeric forms of this compound differ from the cis-forms in the spatial arrangement of their substituents. The two enantiomers of trans-4-thujanol are:

(+)-trans-(1R,4S)-4-thujanol diva-portal.orgnih.govacs.orgresearchgate.net

(−)-trans-(1S,4R)-4-thujanol diva-portal.orgnih.govacs.orgresearchgate.net

Notably, (+)-trans-(1R,4S)-4-thujanol has been identified as a field-active semiochemical for the bark beetle Ips typographus, acting as an anti-attractant and playing a role in host defense and tree choice. diva-portal.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net This isomer is also referred to as (E)-(R)-4-thujanol or trans-sabinene hydrate. perfumerflavorist.com

Enantiomeric Configurations and Chirality

This compound possesses multiple chiral centers within its bicyclic structure, leading to the existence of enantiomers for both its cis and trans diastereomers. The complete set of four stereoisomers and their absolute configurations are:

Isomer DesignationAbsolute Configuration
(−)-cis-4-Thujanol(1S,4S)
(+)-cis-4-Thujanol(1R,4R)
(−)-trans-4-Thujanol(1S,4R)
(+)-trans-4-Thujanol(1R,4S)

The stereochemistry of such compounds is profoundly important, especially when they function as semiochemicals, as different enantiomers can elicit distinct biological responses. diva-portal.orgnih.govacs.org For instance, the strong anti-attractant activity observed for trans-4-thujanol in bark beetles is specifically attributed to the (+)-(1R,4S)-enantiomer. researchgate.netresearchgate.net

Absolute Configuration Assignment Methodologies

Accurate determination of the absolute configuration of this compound stereoisomers is critical for understanding their chemical behavior and biological functions. Two primary methodologies are extensively employed for this purpose: stereoselective synthesis and enantioselective gas chromatography.

Stereoselective Synthesis for Configurational Elucidation

Stereoselective synthesis is a powerful tool for obtaining specific stereoisomers and subsequently assigning their absolute configurations. This approach involves designing synthetic routes that yield a desired stereoisomer with high selectivity, allowing for its unambiguous characterization. For this compound, a common synthetic route involves starting from commercial sabinene (B1680474). This process typically includes mild permanganate (B83412) oxidation to yield sabinenediol, followed by periodate (B1199274) cleavage to produce sabina ketone. The subsequent reaction of sabina ketone with methyl lithium can yield a mixture of all four this compound stereoisomers. diva-portal.orgnih.govacs.orgresearchgate.net

The absolute configuration of each synthesized stereoisomer can then be unambiguously assigned by deduction from the known configuration of the starting material (e.g., sabinene) in combination with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.orgnih.govacs.org This synthetic approach provides a controlled method to generate and confirm the identity of individual stereoisomers.

Enantioselective Gas Chromatography for Isomer Differentiation

Enantioselective Gas Chromatography (GC) is an indispensable analytical technique for separating and differentiating the individual stereoisomers of this compound, even in complex mixtures. This method utilizes chiral stationary phases, such as β-cyclodextrin columns, which can selectively interact with different enantiomers, leading to their separation based on varying retention times. diva-portal.orgnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Research findings have established a consistent elution order for the four this compound isomers on β-cyclodextrin columns: (+)-trans, (−)-trans, (+)-cis, and (−)-cis. nih.govacs.org This predictable elution order, combined with co-elution experiments using commercially available standards, allows for the definitive identification of specific stereoisomers in both synthetic and natural samples. For instance, the (+)-trans-4-thujanol stereoisomer purchased from commercial suppliers has been shown to co-elute with the first peak observed in chiral-phase GC analysis of synthetic mixtures. nih.govresearchgate.net Enantioselective GC-Mass Spectrometry (GC-MS) further enhances this capability by providing mass spectral data for confirmation of compound identity. diva-portal.orgnih.govacs.orgresearchgate.net

The following table summarizes the observed elution order of this compound stereoisomers on a β-cyclodextrin GC column:

Elution OrderIsomer Designation
1st(+)-trans-4-Thujanol
2nd(−)-trans-4-Thujanol
3rd(+)-cis-4-Thujanol
4th(−)-cis-4-Thujanol
Note: This elution order is based on studies using β-cyclodextrin chiral GC columns. nih.govacs.org

Natural Occurrence and Distribution

Botanical Sources and Essential Oil Composition

4-Thujanol is a notable component in the essential oils of several plant genera, contributing to their distinct aromatic profiles.

The compound has been identified in the essential oils of a diverse range of medicinal and aromatic plants. Thymus vulgaris (common thyme) is a prominent source, where this compound can be a major constituent, especially in specific chemotypes. amanvida.euresearchgate.netresearchgate.netlaboratoirealtho.fraroma-zen.commdpi.comresearchgate.netnaturitas.co.ukessenciagua.frresearchgate.netbelgium.be For instance, some wild Thymus vulgaris populations have been identified with high contents of (E)-(R)-4-thujanol, reaching up to 76% of the essential oil composition. researchgate.net

Members of the Juniperus genus also contain this compound. Juniperus communis essential oil has been reported to contain approximately 0.8% this compound, while Juniperus thurifera essential oil can contain a higher percentage, around 27.24%. europa.euresearchgate.netvup.sk In Mentha species, Mentha x villosa essential oil has shown trans-4-thujanol at about 5.8%, and Mentha piperita (peppermint) essential oil also contains the trans-form of this compound, albeit in smaller quantities (around 0.32%). cropj.comchemicalbook.com89.188.43 Mentha suaveolens and Mentha arvensis have also been noted to contain this compound, with cis-4-thujanol reported in Mentha arvensis at 0.14%. researchgate.netcore.ac.uk

While this compound is the primary focus, related thujanol isomers are found in other genera. For example, Cedrus atlantica (Atlas cedar) essential oil contains neo-3-thujanol, a related thujanol isomer, at concentrations of approximately 1.28%. redalyc.orgresearchgate.net

Other botanical sources where this compound (or sabinene (B1680474) hydrate) has been reported include Citrus reticulata, Artemisia annua, Origanum majorana, Salvia officinalis, Tanacetum parthenium, Chrysanthemum indicum, Lippia kituiensis, Teucrium leucocladum, Vitex negundo, Achillea crithmifolia, Wurfbainia villosa, and Mosla chinensis. mdpi.comnih.govwikidata.orgnih.govthegoodscentscompany.com

The following table summarizes the reported occurrence of this compound in various plant species:

Table 1: Natural Occurrence of this compound in Selected Plant Species

Plant SpeciesGenusReported this compound Content (approximate)References
Thymus vulgarisThymusUp to 76% (in specific chemotypes) researchgate.net
Juniperus communisJuniperus0.8% europa.euvup.sk
Juniperus thuriferaJuniperus27.24% researchgate.net
Mentha x villosaMentha5.8% (trans-4-thujanol) cropj.com
Mentha piperitaMentha0.32% (trans-form) chemicalbook.com89.188.43
Mentha arvensisMentha0.14% (cis-4-thujanol) core.ac.uk
Cedrus atlanticaCedrus1.28% (neo-3-thujanol) redalyc.orgresearchgate.net
Citrus reticulataCitrusPresent nih.gov
Artemisia annuaArtemisiaPresent nih.gov
Origanum majoranaOriganumPresent mdpi.comthegoodscentscompany.com

Note: This table highlights specific examples; this compound's presence can vary based on growing conditions, plant part, and extraction method.

The presence and concentration of this compound are significantly influenced by the varietal and chemotype distinctions within plant species. Thymus vulgaris serves as a prime example, exhibiting multiple chemotypes where the dominant monoterpene in the essential oil varies. mdpi.comresearchgate.netbionity.com Six distinct chemotypes of Thymus vulgaris are recognized, characterized by their primary essential oil components: thymol (B1683141), carvacrol, linalool (B1675412), geraniol, terpineol, and thujanol-4 (sabinene hydrate). mdpi.combionity.com The thujanol chemotype of Thymus vulgaris is less common compared to the linalool and thymol varieties. laboratoirealtho.fr Research has focused on selecting and cultivating Thymus vulgaris populations specifically rich in sabinene hydrate (B1144303) (this compound), with some collections yielding essential oils containing up to 62% of this compound. researchgate.net This chemotype-dependent presence underscores the importance of genetic and environmental factors in determining the biochemical composition of plant essential oils. bionity.com

Ecological Context of Natural Production

The production of this compound by plants is not merely incidental but is intertwined with their ecological interactions and defense mechanisms. As a volatile organic compound and a bicyclic monoterpene alcohol, this compound plays a role in plant defense against biotic stressors. researchgate.netmdpi.com For instance, (+)-trans-thujanol functions as a semiochemical for the bark beetle Ips typographus. acs.orgnih.gov Studies indicate that younger spruce trees release higher amounts of this compound compared to older trees. researchgate.netacs.org This suggests that this compound may serve as an indicator of healthy, robust trees, which bark beetles tend to avoid, thereby contributing to the tree's host defense strategy. researchgate.netacs.org The accumulation of monoterpenes, including this compound, in plants can be a response to fungal inoculation, contributing to the plant's resistance against pathogens. mdpi.com Such volatile emissions from conifers can provide crucial cues regarding tree vitality and suitability for bark beetle attacks. mdpi.com

Research Methodologies for Natural Isolation and Enrichment

The isolation and enrichment of this compound from natural plant sources typically involve established techniques aimed at preserving the compound's integrity and purity.

Steam distillation is a widely employed and pharmacopoeial method for extracting essential oils, including this compound, from plant materials. umcs.plgalbanum.conih.gov The process involves placing fresh or dried botanical material in a still, through which steam is generated and passed. galbanum.co The steam vaporizes the volatile compounds, including this compound, from the plant matrix. galbanum.co The resulting vapor mixture is then cooled, leading to condensation, and the essential oil, being immiscible with water, separates due to density differences, forming a distinct layer that can be collected. galbanum.conih.gov

This method is particularly effective for extracting delicate aromatic compounds and is known for maintaining the integrity of the essential oil's constituents. galbanum.co For Thymus vulgaris, steam distillation of the flowering tops is a common practice for obtaining essential oil rich in this compound. amanvida.euresearchgate.netnaturitas.co.ukessenciagua.frbelgium.be While steam distillation can be time-consuming and may yield less essential oil compared to some other extraction methods like heating reflux or Soxhlet extraction, the essential oils obtained through this technique often exhibit superior antioxidant and antimicrobial activities. nih.govsci-hub.se Apparatus such as the Deryng apparatus (a Clevenger-type apparatus) are specifically designed for steam distillation of plant samples. umcs.pl

Following initial extraction, further purification of this compound can be achieved through sublimation and crystallization techniques, particularly when aiming for high purity crystalline forms. Sublimation is a phase transition where a solid directly converts into a gas without passing through a liquid phase, and then condenses back into a solid upon cooling. uomustansiriyah.edu.iq This method is suitable for compounds that possess an appreciable vapor pressure at specific temperatures. uomustansiriyah.edu.iq

A notable application of these techniques involves the purification of (E)-(R)-4-thujanol. After steam distillation of a selected Thymus vulgaris variety with a high this compound content, the raw organic aromatic oil spontaneously aggregates. researchgate.netresearchgate.netscribd.com This aggregate, which can contain up to 80% (E)-(R)-4-thujanol, is then subjected to a cycle of sublimation and crystallization. researchgate.netscribd.com This purification step yields highly pure this compound crystals, with purities reaching up to 98%. researchgate.netscribd.comresearchgate.net The purified this compound often forms translucent crystalline fibers. researchgate.netscribd.com The ability of this compound to form crystals and undergo sublimation makes these methods effective for its enrichment and purification from complex essential oil mixtures. researchgate.netuomustansiriyah.edu.iqscribd.compsu.edu

Biosynthetic Pathways

Role of the 2-Methyl-Erythritol-4-Phosphate (MEP) Pathway

The 2-Methyl-Erythritol-4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for the biosynthesis of monoterpenoids like 4-thujanol in plant cell plastids. mdpi.comresearchgate.netpnas.orgresearchgate.netkegg.jpfrontiersin.orgcsic.eshmdb.ca This pathway is responsible for generating the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgresearchgate.netkegg.jpfrontiersin.orgcsic.es These building blocks are synthesized from glyceraldehyde-3-phosphate and pyruvate (B1213749) through a seven-step process. pnas.orgresearchgate.netkegg.jpfrontiersin.orgcsic.es While the MEP pathway operates in the plastids and is crucial for essential oil monoterpene formation, the mevalonate (B85504) (MVA) pathway, located in the cytosol, typically produces sesquiterpenes and triterpenes in plants. pnas.orgkegg.jpfrontiersin.org

Geranyl Diphosphate (GPP) as a Key Intermediate in Monoterpenoid Formation

Geranyl diphosphate (GPP), a C10 compound, serves as the universal precursor for all monoterpenoids, including this compound. researchgate.netfrontiersin.orgcsic.eshmdb.caoup.comacs.orgpnas.orgresearchgate.net Its formation is catalyzed by geranyl diphosphate synthase (GPPS), which facilitates the condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). frontiersin.orgacs.orgpnas.orgwikipedia.org This condensation step is a critical branching point in the isoprenoid biosynthesis pathway, leading to the diverse array of monoterpenes. wikipedia.org For the subsequent synthesis of this compound and its isomers, GPP acts as the direct substrate for the cyclization reactions mediated by specific enzymes. mdpi.comresearchgate.netresearchgate.netnih.gov

Enzymatic Synthesis Mechanisms of this compound Isomers

This compound exists in various stereoisomeric forms, including cis and trans configurations, and possesses optical isomers. mdpi.com The enzymatic synthesis of these isomers is highly specific, with different enzymes responsible for the production of distinct forms, such as (1S,2R,4S)-(Z)-sabinene hydrate (B1144303) and (1S,2S,4R)-(E)-sabinene hydrate. mdpi.com Notably, the enzymatic formation of sabinene (B1680474) hydrate (this compound) isomers can occur without the release of free intermediates like sabinene or α-thujene. mdpi.com The enzyme responsible for the synthesis of sabinene hydrate is known as sabinene hydrate synthase. sigmaaldrich.comsigmaaldrich.com Monoterpene synthases (TPSs) are a broad class of enzymes that catalyze the conversion of GPP into various monoterpenoids, often involving complex cyclization mechanisms. researchgate.netfrontiersin.org These cyclases guide the reactive carbocation intermediates formed from GPP to yield the specific bicyclic structure of this compound.

Cofactor Requirements and Catalytic Metal Ions in Biosynthesis (e.g., Mn²⁺, Mg²⁺)

The catalytic activity of enzymes involved in this compound biosynthesis, particularly monoterpene synthases, is highly dependent on the presence of specific divalent metal ion cofactors. nih.govnih.govresearchgate.net Manganese ions (Mn²⁺) and magnesium ions (Mg²⁺) play crucial roles in these enzymatic reactions. mdpi.comresearchgate.net Research indicates that gymnosperm monoterpene synthases often exhibit a strong preference for Mn²⁺ over Mg²⁺, which correlates with the relatively high concentrations of Mn²⁺ (10–20 mM) found in their plastids. nih.govtandfonline.comtandfonline.com In contrast, some monoterpene synthases, particularly from angiosperms, may show a preference for Mg²⁺ or demonstrate activity with both Mn²⁺ and Mg²⁺. nih.govtandfonline.com For example, limonene (B3431351) synthase from the liverwort Ricciocarpos natans requires either Mg²⁺ or Mn²⁺ as a cofactor. nih.gov Studies on lemon monoterpene synthases have shown higher activity when Mn²⁺ is present, with an optimal concentration around 0.6 mM. researchgate.net These metal ions are essential for the enzyme's function, often by coordinating and facilitating the release of the pyrophosphate group from the substrate, thereby initiating the cyclization cascade. tandfonline.com

Synthetic Chemistry and Stereocontrol

Regioselective Synthesis of 4-Thujanol Stereoisomers

The regioselective synthesis of this compound stereoisomers is crucial for obtaining specific forms required for various applications. One notable approach involves starting from (−)-sabinene, a naturally occurring monoterpene. A mild permanganate (B83412) oxidation of (−)-sabinene (86% ee) yields sabinenediol, which is subsequently cleaved using periodate (B1199274) to produce sabina ketone acs.orgdiva-portal.orgnih.gov. The chirality of sabina ketone can be confirmed using specific rotation and gas chromatography (GC) with a β-cyclodextrin phase acs.orgdiva-portal.orgnih.gov. This multi-step sequence allows for the controlled introduction of functional groups that ultimately lead to the this compound skeleton.

Asymmetric Synthetic Routes from Precursor Molecules (e.g., Sabinene)

Asymmetric synthesis from precursor molecules like sabinene (B1680474) is a key strategy for producing enantiomerically enriched this compound stereoisomers. This approach often leverages the inherent chirality of the starting material and employs reactions that maintain or introduce new chiral centers with high selectivity.

As mentioned, the sequence of mild permanganate oxidation followed by periodate cleavage is central to the asymmetric synthesis of this compound from sabinene acs.orgdiva-portal.orgnih.gov. This strategy begins with (−)-sabinene, which undergoes dihydroxylation at its double bond via permanganate oxidation to form sabinenediol acs.orgdiva-portal.orgnih.gov. The resulting diol is then subjected to periodate cleavage, which oxidatively cleaves the vicinal diol to yield sabina ketone acs.orgdiva-portal.orgnih.gov. This two-step process effectively transforms the cyclopropane-containing sabinene into a ketone intermediate, setting the stage for the introduction of the hydroxyl group. The enantiomeric excess of the starting sabinene (e.g., 86% ee) is largely preserved through these steps, leading to chiral sabina ketone acs.orgdiva-portal.org.

The introduction of the hydroxyl group at the C-4 position of the thujane (B1196268) skeleton is achieved through the reaction of sabina ketone with methyl lithium (MeLi) acs.orgdiva-portal.orgnih.gov. This Grignard-like reaction is highly stereoselective, with the methyl group preferentially attacking the carbonyl from the sterically less hindered side acs.orgdiva-portal.orgnih.govresearchgate.net. This stereocontrol results in a significant excess of cis-forms of this compound over the corresponding trans-forms acs.orgdiva-portal.orgnih.govresearchgate.net. For instance, a reaction starting with (−)-sabinene (86% ee) and subsequent MeLi addition to sabina ketone yielded a mixture of all four this compound stereoisomers in a specific ratio, with the cis-isomers being the major products acs.orgdiva-portal.orgnih.gov. The diastereomeric ratio was reported as approximately 90% cis-isomers to 10% trans-isomers, with (−)-cis-(1S,4S)-4-thujanol being the predominant isomer acs.orgdiva-portal.orgnih.gov.

The distribution of stereoisomers obtained from this route can be summarized as follows:

This compound StereoisomerRelative Ratio (%) diva-portal.org
(+)-trans-(1R,4S)-4-thujanol1
(−)-trans-(1S,4R)-4-thujanol9
(+)-cis-(1R,4R)-4-thujanol4
(−)-cis-(1S,4S)-4-thujanol86

The cis- and trans-thujanol diastereomers can be separated by column chromatography on silica (B1680970) gel, and the isolated (−)-cis-thujanol isomer has been reported with an optical purity of 91% ee acs.org.

Biotransformation Approaches (e.g., Fusarium saloni-mediated synthesis from α-pinene)

Biotransformation offers an environmentally benign and often highly selective alternative for synthesizing complex natural products like this compound. One notable biotransformation approach involves the use of microorganisms. For example, the microorganism Fusarium saloni has been reported to convert α-pinene into cis-4-thujanol acs.orgdiva-portal.orgnih.govresearchgate.net. This enzymatic pathway provides a route to specific stereoisomers that might be challenging to obtain through conventional chemical synthesis, highlighting the potential of biocatalysis in producing valuable monoterpenoids.

Comparative Analysis of Synthetic Methodologies for Efficiency and Selectivity

Various synthetic methodologies have been developed for this compound, each with its own advantages and limitations regarding efficiency and selectivity. Earlier synthetic procedures for this compound, including those from 3-thujol, methyl vinyl ketone, or other routes, often involved multiple steps and/or expensive starting materials, and lacked effective routes for obtaining all possible stereoisomers acs.orgdiva-portal.orgnih.govresearchgate.net.

An industrial synthesis of trans-sabinene hydrate (B1144303) (trans-4-thujanol) utilizes photooxygenation of α- or 3-thujene, followed by reduction of hydroperoxides, yielding predominantly (-)-trans-4-hydroxy-β-thujene and (-)-cis-sabinol mdpi.com. This method is considered a mild and sustainable approach for large-scale production, with reported yields exceeding those of lamp-driven processes mdpi.com.

Advanced Analytical Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for separating 4-Thujanol from complex mixtures and for its subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound in various matrices, particularly in essential oils and plant extracts researchgate.netnih.govresearchgate.netmdpi.com. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. For instance, GC-MS analysis of a selected wild thyme (Thymus vulgaris) revealed a composition rich in (E)-(R)-4-thujanol, accounting for 76% of the essential oil, which could be further purified to 98% researchgate.net. The identification of this compound isomers, such as trans-4-thujanol and cis-4-thujanol, in samples like Norway spruce bark volatiles, is often confirmed by comparing their retention indices (RI) and electron ionization (EI) mass spectral data with known standards mdpi.comresearchgate.netdiva-portal.orgdiva-portal.org.

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  "headers": ["Source Material", "Compound", "Concentration (%)"],
  "rows": [
    ["Wild Thyme Essential Oil", "(E)-(R)-4-Thujanol", "76"],
    ["Purified Thyme Extract", "(E)-(R)-4-Thujanol", "98"]
  ]
}
```

Enantioselective Gas Chromatography for Isomer Analysis

Given that this compound exists as multiple stereoisomers, including (+)-trans-(1R,4S,5S)-thujanol, (−)-trans-(1S,4R)-thujanol, (+)-cis-(1R,4R)-thujanol, and (−)-cis-(1S,4S)-thujanol, enantioselective gas chromatography is critical for their accurate differentiation and quantification researchgate.netdiva-portal.orgnih.govdiva-portal.org. This specialized chromatographic technique utilizes chiral stationary phases to separate enantiomers, which are mirror-image isomers that cannot be superimposed. Beta-cyclodextrin chiral GC phases have been successfully employed for the separation of this compound stereoisomers nih.govdiva-portal.orgresearchgate.net. Research has shown that on a β-cyclodextrin column, the elution order of the four synthetic this compound isomers is typically (+)-trans, followed by (−)-trans, then (+)-cis, and finally (−)-cis nih.gov. Notably, enantioselective GC-MS analysis of Norway spruce bark volatiles has indicated the presence of only (1R,4S)-(+)-trans-4-thujanol diva-portal.org.

```json
{
  "type": "table",
  "headers": ["Isomer", "Elution Order (on β-cyclodextrin column)"],
  "rows": [
    ["(+)-trans-4-Thujanol", "1st"],
    ["(−)-trans-4-Thujanol", "2nd"],
    ["(+)-cis-4-Thujanol", "3rd"],
    ["(−)-cis-4-Thujanol", "4th"]
  ]
}
```

Solid Phase Microextraction (SPME) for Volatile Collection

Solid Phase Microextraction (SPME) serves as an effective sample preparation technique for the collection of volatile compounds, including this compound, from various plant materials prior to their analysis by GC-MS diva-portal.orgresearchgate.net. SPME offers a solvent-free and efficient approach for extracting and concentrating aromatic components from plant extracts, making it a valuable tool for studying the volatile profiles of natural sources containing this compound umcs.pl. This method is particularly beneficial for analyzing complex matrices where the target analytes are present at low concentrations.

Spectroscopic and Diffraction Methods for Structural Elucidation

Beyond separation and identification, spectroscopic and diffraction techniques provide detailed insights into the molecular structure and arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful analytical tool for the definitive elucidation of the chemical structure and stereochemistry of this compound and its various isomers researchgate.netmdpi.comdiva-portal.orgresearchgate.netnih.gov. NMR provides detailed information about the connectivity of atoms and their spatial arrangement, which is crucial for confirming the absolute configuration of different stereoisomers diva-portal.org. Unlike some other analytical methods, NMR spectroscopy can quantify chemical moieties and stereoisomers without requiring extensive calibration or the synthesis of reference compounds, making it particularly advantageous for complex stereochemical analyses magritek.com.

X-ray Diffraction for Crystalline Structure and Supramolecular Assembly

X-ray diffraction is a definitive method for determining the precise crystalline structure of compounds, offering atomic-level insights into their solid-state organization. For (E)-(R)-4-thujanol, X-ray diffraction studies have unambiguously revealed that its crystals form a trimer, which is a monoclinic asymmetric (C2) unit composed of three independent (E)-(R)-4-thujanol molecules researchgate.netlahn.bioresearchgate.net. Furthermore, this trimeric unit is organized into a chiral P-type supramolecular helix, a spiral structure maintained by a network of intermolecular hydrogen bonds researchgate.netlahn.bio. The ability of (E)-(R)-4-thujanol to form such intricate crystalline fibers, visible to the naked eye, highlights its unique self-assembly properties lahn.bio.

Biological Activities and Mechanistic Studies

Chemoecological Interactions and Semiochemical Roles

Plant Defense Signaling and Tree Health Indicators

Oxygenated monoterpenes, a class of compounds to which trans-4-thujanol belongs, are typically present in minor amounts (approximately 1% representation) in healthy Norway spruce trees fishersci.ca. However, their concentrations are notably influenced by the tree's health status and stress levels fishersci.ca. Elevated levels of trans-4-thujanol have been specifically observed in younger Norway spruces fishersci.ca. Laboratory studies using olfactometers have demonstrated that trans-4-thujanol exhibits repellent effects at high doses, which may account for the reduced attraction of bark beetles, such as Ips typographus, to healthier, younger trees fishersci.ca. In contrast, in trees under stress, such as those infested by bark beetles or those that have been cut, the emission rates of oxygenated monoterpenes can dramatically increase, by 10 to 100 times in infested trees and 10 times in cut trees fishersci.ca.

Plant-Microbe Co-evolutionary Dynamics and Volatile Metabolism (e.g., fungal metabolism of monoterpenes)

The interaction between plants and microbes, particularly symbiotic fungi, significantly influences the volatile chemical profiles of trees, with 4-thujanol playing a role in these co-evolutionary dynamics. Fungal symbionts associated with bark beetles are capable of metabolizing monoterpenes found in Norway spruce resin wikipedia.org. For instance, Grosmannia penicillata and other fungal symbionts can convert major host tree monoterpenes, such as α-pinene and β-pinene, into oxygenated derivatives, including trans-4-thujanol fishersci.cafishersci.co.ukfishersci.fifishersci.se. This metabolic conversion results in an altered volatile blend that is attractive to bark beetles, serving as a crucial cue for locating suitable breeding and feeding sites that contain these essential microbial symbionts fishersci.cafishersci.co.ukfishersci.fifishersci.se.

Conversely, some non-beneficial fungal species, like Trichoderma sp., also produce oxygenated monoterpenes, but these are generated in ratios that are not attractive to I. typographus fishersci.cafishersci.fifishersci.se. The oxygenated metabolites produced by symbiotic fungi aid bark beetles in assessing the presence of the fungus, the defense status of the host tree, and the density of conspecifics at potential colonization sites fishersci.co.uk. Beyond their role in producing attractant volatiles, fungal symbionts also contribute to the detoxification of plant defense compounds such as terpenes and phenolics fishersci.be. The natural production of oxygenated monoterpenes in trees can also occur through cytochrome P450-catalyzed oxidation of monoterpene hydrocarbons or via the cyclization of oxygenated intermediates fishersci.ca.

Role as a Pollen Attractor

(E)-(R)-4-thujanol is recognized for its physiological properties, which include acting as a pollen attractor. Specifically, it has been identified as an activator of bee antennae, indicating its role in mediating interactions between plants and pollinators thegoodscentscompany.com.

Olfactory Receptor Interactions and Perception Mechanisms

The perception of this compound by insects, particularly bark beetles, is mediated by a highly specialized olfactory system. Ips typographus possesses a sophisticated olfactory apparatus that enables it to detect and differentiate various chemical compositions and quantities of odors in its environment fishersci.ca. This system includes numerous olfactory sensory neurons (OSNs) that are specifically tuned to host monoterpenes, non-host volatiles, and odors emitted by microbial symbionts wikidata.org.

Electrophysiological studies have revealed that I. typographus has dedicated olfactory sensory neurons for oxygenated metabolites, including trans-4-thujanol fishersci.cafishersci.fifishersci.se. One of the stereoisomers of trans-4-thujanol has shown strong activity in Gas Chromatography–Electroantennographic Detection (GC-EAD) assays with bark beetles wikipedia.orgwikidata.org. Furthermore, (+)-trans-thujanol has been identified as a field-active semiochemical for I. typographus wikipedia.orgwikidata.org.

At the molecular level, specific odorant receptors (ORs) are involved in the perception of this compound. For instance, ItypOR23, an odorant receptor found in I. typographus, exhibits a primary and highly sensitive response to (+)-trans-4-thujanol compared to other tested compounds thegoodscentscompany.com. An olfactory sensory neuron class, designated tMTol, has been characterized to be specific for (+)-trans-4-thujanol, displaying responses very similar to those observed with ItypOR23 thegoodscentscompany.com.

The general mechanism of olfactory perception involves odorants interacting with highly specific olfactory receptors located within the olfactory epithelium thegoodscentscompany.com. Upon activation by odor molecules, these receptors generate electrical signals within the olfactory receptor neurons, which are then transmitted to distinct regions of the olfactory bulb in the brain for further processing, ultimately leading to odor perception fishersci.at. In insects, this process typically involves odorants diffusing into sensilla, where they are captured by odorant binding proteins (OBPs) and subsequently transferred to odorant receptors (ORs). The transient interaction between the ligand and the OR activates a channel formed by the tuning OR and odorant receptor co-receptors (ORco) wikipedia.org.

Data Table 1: GC Elution Order of this compound Stereoisomers on a β-cyclodextrin Column wikipedia.orgwikidata.org

StereoisomerElution Order
(+)-trans-4-thujanol1st
(−)-trans-4-thujanol2nd
(+)-cis-4-thujanol3rd
(−)-cis-4-thujanol4th

Data Table 2: Effect of trans-4-Thujanol Doses on Ips typographus Behavior in Laboratory Walking Olfactometer Tests fishersci.cafishersci.fifishersci.se

CompoundDose (μg)Effect on I. typographus
trans-4-thujanol100Attractive
trans-4-thujanol1000 (1 mg)Avoided

Data Table 3: Relative Increase in Oxygenated Monoterpene Emission from Norway Spruce Trees fishersci.ca

Tree ConditionApproximate Increase in Emission Rate (relative to healthy trees)
Infested Trees10-100 times
Cut Trees10 times

Structure Activity Relationship Sar Studies

Correlating Stereochemistry with Specific Biological Activities

Research has demonstrated that the different stereoisomers of 4-thujanol can elicit distinct and specific biological responses. These differences are particularly evident in its roles as an insect anti-attractant and an antimicrobial agent.

One of the most well-documented biological activities tied to a specific stereoisomer of this compound is its effect on the European spruce bark beetle, Ips typographus. Studies have identified oxygenated monoterpenes from host trees as physiologically active compounds for this beetle. Among these, trans-4-thujanol has been shown to elicit strong electrophysiological responses from the beetle's antennae. researchgate.net Through stereoselective synthesis and enantioselective gas chromatography, the specific isomer responsible for this strong response was identified as (+)-trans-(1R,4S,5S)-thujanol . researchgate.net This particular stereoisomer demonstrates dose-dependent repellence against the beetle, suggesting it functions as an anti-attractant and may play a role in the anti-herbivore defense mechanisms of trees. researchgate.net

In the context of antimicrobial properties, both cis- and trans-isomers of this compound (sabinene hydrate) have been implicated in the bioactivity of essential oils. For example, the essential oil of Origanum majorana (marjoram), which contains significant amounts of both trans-sabinene hydrate (B1144303) (25.18%) and cis-sabinene hydrate (5.44%), has been evaluated for its effects on bacteria. mdpi.comnih.gov In studies assessing the inhibition of biofilm formation, sabinene (B1680474) hydrate was found to be an effective inhibitor against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This indicates that the thujanol scaffold is a key contributor to the antimicrobial activities observed in these essential oils. While these studies highlight the activity of both isomers, the precise contribution and potential synergistic or antagonistic effects of each individual stereoisomer within the essential oil matrix require further clarification.

Furthermore, genotoxic effects have been associated with a specific isomer of this compound, identified as (E)-(R)-4-thujanol in a study on its effects on human peripheral blood lymphocytes.

Biological Activities of this compound Stereoisomers
StereoisomerBiological ActivityTarget Organism/SystemObserved Effect
(+)-trans-(1R,4S,5S)-thujanolInsect Anti-attractantIps typographus (Spruce Bark Beetle)Elicits strong electrophysiological response and dose-dependent repellence. researchgate.net
trans-Sabinene HydrateAntibiofilmE. coli, S. aureus (MRSA)Effective inhibition of biofilm formation. nih.gov
cis-Sabinene HydrateAntimicrobialComponent of bioactive essential oils against various bacteria. mdpi.comnih.govContributes to the overall antimicrobial effect of essential oils. mdpi.comnih.gov

Impact of Structural Modifications on Bioactivity Profiles

The targeted chemical modification of a natural product's structure is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. This often involves altering functional groups to probe their importance in the molecule's interaction with its biological target.

However, in the case of this compound, dedicated research focusing on the synthesis of specific derivatives (e.g., esters, ethers, or other analogs) and the subsequent evaluation of their bioactivity profiles is not extensively documented in the reviewed scientific literature. While the broader field of monoterpene chemistry includes many examples of structural modification leading to altered biological effects, specific structure-activity relationship studies originating from the this compound scaffold appear to be a less explored area of research. Therefore, a detailed analysis of how specific structural changes to this compound impact its bioactivity cannot be provided at this time.

Metabolism and Environmental Fate

Biotransformation Pathways in Organisms

The biotransformation of 4-Thujanol in organisms is presumed to follow pathways similar to other thujane-based monoterpenoids, primarily involving oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. While specific studies on this compound are limited, research on the structurally related compound α-thujone provides significant insights into its likely metabolic fate in mammals.

In human liver microsomes, α-thujone is metabolized into hydroxylated derivatives, a process primarily mediated by CYP2A6, with minor contributions from CYP2B6 and CYP3A4. nih.gov This suggests that this compound is likely also a substrate for these enzymes, undergoing hydroxylation at various positions on its carbon skeleton.

One of the proposed biotransformation pathways for this compound involves its conversion to Terpinen-4-ol. This conversion would likely proceed through an initial enzymatic hydroxylation followed by rearrangement of the bicyclic thujane (B1196268) skeleton to the monocyclic p-menthane (B155814) structure of Terpinen-4-ol. However, direct experimental evidence detailing this specific conversion and the enzymes involved is not yet available in the scientific literature.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Thujane Monoterpenoids

Enzyme Family Specific Enzyme Postulated Role in this compound Metabolism
Cytochrome P450 CYP2A6 Major role in hydroxylation
Cytochrome P450 CYP2B6 Minor role in hydroxylation

Degradation under Environmental Conditions

The persistence of this compound in the environment is influenced by abiotic factors such as light, temperature, and oxygen. As a volatile organic compound, its degradation pathways are expected to be similar to those of other monoterpenes.

Light (Photodegradation): Exposure to sunlight, particularly ultraviolet (UV) radiation, is a likely driver of this compound degradation in the atmosphere and on surfaces. Photodegradation can occur through direct photolysis, where the molecule absorbs light energy and undergoes chemical transformation, or indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals. pjoes.com For many organic pollutants, photocatalytic degradation, often mediated by semiconductor materials like titanium dioxide (TiO2), is an effective removal process. francis-press.commdpi.com While specific studies on the photodegradation of this compound are not extensively documented, its chemical structure suggests susceptibility to these processes.

Temperature (Thermal Decomposition): At elevated temperatures, such as those encountered during incineration or in certain industrial processes, this compound is expected to undergo thermal decomposition. epa.gov The stability of the molecule will decrease with increasing temperature, leading to fragmentation and the formation of smaller, more volatile compounds. The precise temperature at which significant thermal degradation of this compound occurs has not been specifically reported.

Oxygen (Oxidation): Atmospheric oxygen can contribute to the degradation of this compound through slow oxidation processes. This can be accelerated by the presence of catalysts or initiated by other reactive species in the environment. The tertiary alcohol functional group in this compound may be susceptible to oxidation, potentially leading to the formation of ketones or other oxygenated derivatives.

Microbial Degradation and Utilization in Ecosystems

Microorganisms play a crucial role in the breakdown of organic compounds in various ecosystems. While specific studies identifying microbial strains that degrade this compound are scarce, the general principles of microbial metabolism of terpenoids suggest that it is a biodegradable compound.

Soil and aquatic microbial communities possess a diverse array of enzymes capable of transforming complex organic molecules. mdpi.com Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus are well-known for their ability to degrade hydrocarbons and other recalcitrant organic pollutants. nih.govnih.gov It is plausible that species within these or other genera are capable of utilizing this compound as a carbon source.

The initial step in the microbial degradation of this compound would likely involve an oxidation reaction, catalyzed by monooxygenases or dehydrogenases, to introduce additional functional groups. This would be followed by ring cleavage and further breakdown of the carbon skeleton, ultimately leading to mineralization into carbon dioxide and water. Fungi, with their powerful extracellular enzyme systems, are also likely contributors to the degradation of this compound in soil and decaying plant matter. nih.gov

Table 2: Potential Microbial Genera Involved in Terpenoid Degradation

Microbial Genus Known Metabolic Capabilities
Pseudomonas Degradation of a wide range of organic compounds, including hydrocarbons and aromatic compounds. nih.gov
Burkholderia Metabolism of various volatile organic compounds. nih.gov
Rhodococcus Degradation of recalcitrant organic pollutants. nih.gov
Sphingobacterium Known to degrade complex organic molecules like sulfonamides. nih.gov

Future Directions and Emerging Research Avenues

Advanced Mechanistic Elucidation of Biological Actions

While 4-Thujanol has demonstrated potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, the precise molecular mechanisms underlying these actions are still being investigated ontosight.aismolecule.com. Future research aims to delve deeper into how this compound interacts with specific cellular targets and signaling pathways. For instance, studies indicate that thyme essential oils containing this compound can induce apoptosis in certain cancer cell lines, such as HeLa and MCF7, yet the exact mechanistic pathways triggering this programmed cell death require further comprehensive investigation remedypublications.com. Furthermore, this compound has been observed to cause clastogenic effects, leading to chromosomal aberrations in human peripheral blood lymphocytes, but the specific mechanisms responsible for this genotoxic activity are not fully understood and necessitate additional examination in diverse test systems researchgate.netnih.gov. Understanding these detailed mechanisms will be crucial for validating its therapeutic potential and guiding the development of targeted applications.

Exploration of Novel Bioactive Properties and Targets

The known bioactive properties of this compound encompass antimicrobial, antifungal, anti-inflammatory, and antioxidant activities, making it a compound of interest in various fields smolecule.com. Its interaction with olfactory receptors is also a significant area of study within olfactory science and perfumery biosynth.com. Beyond these established properties, emerging research avenues focus on identifying novel biological activities and targets. For example, this compound has been identified as an efficient repellent for the Eurasian spruce bark beetle (Ips typographus), suggesting a potential role in spruce tree defense mechanisms researchgate.netmdpi.com. Additionally, it acts as a pollen attractor, activating bee antennae, which could open doors for applications in agriculture related to pollination management or pest control lahn.bio. Investigations are also underway into its potential anti-cancer properties, with preliminary research indicating its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including those of breast, lung, and colon cancers; however, further research is essential to fully understand the underlying mechanisms and translate these findings into clinical applications smolecule.com. The compound is also being explored in drug biophysics laboratories for its menthol-like characteristics lahn.bio.

Development of Sustainable Production Methods for Research and Application

The traditional chemical synthesis of this compound can be resource-intensive, often involving multiple steps and expensive starting materials, which has historically limited its large-scale industrial production lahn.bioresearchgate.netacs.org. A significant future direction involves the development of more sustainable and cost-effective production methods. Recent breakthroughs include the reporting of an eco-responsible method for kilogram-scale production of (E)-(R)-4-Thujanol crystals from a specifically selected wild thyme ecotype researchgate.netlahn.bioresearchgate.net. This innovative approach utilizes steam distillation and a solvent-free purification process, aligning with green chemistry principles lahn.bioresearchgate.net. Furthermore, biotechnological routes, such as microbial fermentation using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae, are being explored for the sustainable biosynthesis of sabinene (B1680474), a precursor that can then be hydrated to form sabinene hydrate (B1144303) (this compound) smolecule.com. These advancements in sustainable production are critical for reducing costs, minimizing environmental impact, and enabling broader research and commercial applications of this compound.

Application of Chemoinformatics and Computational Chemistry in this compound Research

Chemoinformatics and computational chemistry are becoming indispensable tools in the research and development of chemical compounds like this compound naturalproducts.net. These methods are crucial for ensuring the accuracy of experimental data and predicting potential avenues for further investigation naturalproducts.net. Molecular docking studies, for instance, have been successfully employed to analyze the binding interactions of this compound with various enzymes, such as Candidapepsin-1, providing insights into its binding affinity fao.orgjapsonline.com. Computational approaches offer powerful capabilities for understanding complex ligand-receptor interactions, developing pharmacophore models, and predicting the pharmacokinetic behavior of this compound within biological systems japsonline.comnih.gov. The application of these advanced computational tools can significantly accelerate the design of new derivatives with enhanced properties, optimize existing compounds, and identify novel therapeutic or industrial applications for this compound naturalproducts.netmdpi.commdpi.com.

Integrated Omics Approaches for Understanding Ecological Roles

The ecological roles of this compound are increasingly being investigated through integrated omics approaches, which provide a holistic view of its involvement in biological systems. Metabolomics analysis has already identified cis-4-Thujanol as a volatile compound in plants, with its concentrations varying in response to environmental factors, including thrips infestation researchgate.netresearchgate.net. This suggests that this compound plays a role in plant-herbivore interactions and broader plant defense mechanisms mdpi.comresearchgate.net. Future research utilizing integrated omics—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of the complex biosynthesis pathways of this compound and the intricate regulatory networks governing its production in various plant species mdpi.comhmdb.ca. These multi-omics strategies can also elucidate the dynamic interactions between plants, their associated microbial communities, and pests, revealing how this compound might function as a signaling molecule or a key defensive compound in these ecological contexts mdpi.com. Furthermore, observed seasonal variations in plant metabolites, including this compound, highlight the influence of abiotic stresses on its production, underscoring the need for omics-based studies to unravel these environmental impacts ekb.egekb.eg.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thujanol
Reactant of Route 2
Reactant of Route 2
4-Thujanol

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